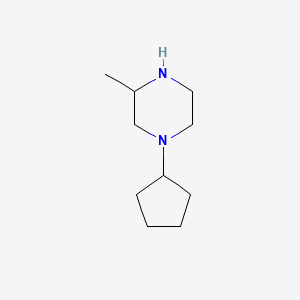

1-Cyclopentyl-3-methylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

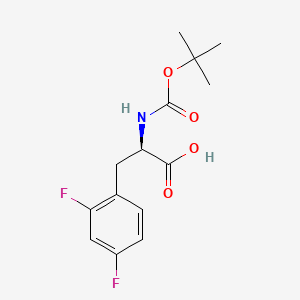

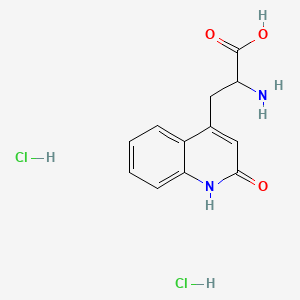

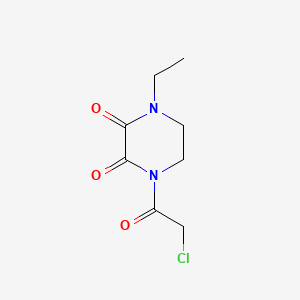

1-Cyclopentyl-3-methylpiperazine is a cyclic amine compound .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Cyclopentyl-3-methylpiperazine, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular weight of 1-Cyclopentyl-3-methylpiperazine is 168.28 . The IUPAC name is 1-cyclopentyl-3-methylpiperazine . The InChI code is 1S/C10H20N2/c1-9-8-12(7-6-11-9)10-4-2-3-5-10/h9-11H,2-8H2,1H3 .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives have been studied extensively . For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Physical And Chemical Properties Analysis

1-Cyclopentyl-3-methylpiperazine is a colorless liquid .Wissenschaftliche Forschungsanwendungen

Versatility in Medicinal Chemistry

Phenylpiperazine derivatives represent a versatile scaffold in medicinal chemistry, with applications extending beyond central nervous system (CNS) disorders. Although traditionally seen as a "CNS structure," the adaptability of phenylpiperazine derivatives through appropriate substitutions suggests potential for broader therapeutic applications. Modulation of basicity and substitution patterns could yield pharmacokinetic and pharmacodynamic improvements across various therapeutic areas. This underscores the need for diversified research to explore new fields beyond CNS disorders, pointing to a possible underestimation of compounds like 1-Cyclopentyl-3-methylpiperazine in current scientific literature (Maia, Tesch, & Fraga, 2012).

Bioremediation and Environmental Applications

1-Methylcyclopropene (1-MCP), though structurally distinct, provides an insight into how similar compounds could be relevant in bioremediation and environmental science. 1-MCP has been studied for its role in ethylene inhibition in plants, demonstrating the potential of certain chemical compounds in environmental management and agricultural applications. This highlights the possibility of 1-Cyclopentyl-3-methylpiperazine or its derivatives being investigated for environmental purposes, particularly in the modulation of plant growth and preservation of fresh produce (Blankenship & Dole, 2003).

Chemical Interactions and Drug Metabolism

The metabolism and interactions of related compounds, such as arylpiperazine derivatives, provide insights into the biochemical pathways that 1-Cyclopentyl-3-methylpiperazine could influence. Understanding the N-dealkylation and subsequent metabolism of these derivatives offers valuable information on their pharmacological actions and potential side effects, which can be crucial for designing safer and more effective therapeutic agents. Such knowledge is fundamental for advancing drug development and understanding the biological actions of new chemical entities (Caccia, 2007).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-cyclopentyl-3-methylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-9-8-12(7-6-11-9)10-4-2-3-5-10/h9-11H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCYKTHTNCFGJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695758 |

Source

|

| Record name | 1-Cyclopentyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopentyl-3-methylpiperazine | |

CAS RN |

163526-35-0 |

Source

|

| Record name | 1-Cyclopentyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Azabicyclo[3.2.1]octan-2-one,6,8-dimethyl-,(1R,5R,6R)-rel-(9CI)](/img/no-structure.png)

![2-[(2E)-2-Buten-2-yl]-6-methylpyridine](/img/structure/B599984.png)